Her2-IN-8

Description

Overview of HER2 as a Receptor Tyrosine Kinase and Oncogene in Biological Systems

HER2 is a transmembrane glycoprotein (B1211001) belonging to the epidermal growth factor receptor (EGFR) family, which also includes EGFR (HER1), HER3, and HER4. wikipedia.orgnih.govwikipedia.org Unlike other members of this family, HER2 does not have a known direct ligand that binds to its extracellular domain. wikipedia.orgmims.com Instead, HER2 is the preferred dimerization partner for other ligand-bound HER family members, forming highly active homo- or heterodimers. wikipedia.orgnih.govwikipedia.org These dimers activate intracellular tyrosine kinase activity, leading to the phosphorylation of tyrosine residues within the receptor's cytoplasmic domain. nih.govguidetopharmacology.org This transphosphorylation initiates downstream signaling cascades, notably the PI3K/Akt/mTOR and MAPK pathways, which are central to regulating fundamental cellular processes. wikipedia.orgnih.govwikipedia.orguni.luidrblab.net

HER2 in Normal Cell Physiology: Regulation of Proliferation, Survival, and Differentiation

In normal physiological conditions, HER2 signaling is tightly controlled and plays a crucial role in regulating cell proliferation, survival, and differentiation, particularly in epithelial cells. wikipedia.orgwikipedia.orgmims.comwikipedia.org The formation of HER2-containing heterodimers, such as HER2/HER3, is particularly potent in stimulating downstream pathways that govern cell growth and survival. nih.govguidetopharmacology.org In normal cells, the expression levels of HER2 at the cell surface are relatively low, limiting the formation of these potent dimers and maintaining controlled growth signals. nih.gov

Dysregulation of HER2 in Oncogenesis: Amplification, Overexpression, and Activating Mutations

Aberrant HER2 signaling is a significant contributor to the development and progression of numerous cancers. wikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgmims.comwikipedia.orgciteab.comguidetopharmacology.org This dysregulation can occur through several mechanisms, leading to increased HER2 activity and uncontrolled cell growth. wikipedia.orgwikipedia.org

HER2 Gene Amplification and Protein Overexpression

One of the most common mechanisms of HER2 dysregulation in cancer is gene amplification, where multiple copies of the HER2 gene are present in cancer cells. wikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgmims.com The HER2 gene is located on chromosome 17q21. nih.govmims.com Gene amplification leads to a substantial increase in the production of HER2 protein, resulting in its overexpression on the surface of cancer cells. wikipedia.orgwikipedia.orgwikipedia.orgmims.com This overexpression can lead to constitutive, ligand-independent activation of HER2 signaling due to increased likelihood of dimerization, even without ligand binding to other HER family members. guidetopharmacology.orgwikipedia.org HER2 gene amplification and protein overexpression are observed in a significant percentage of various cancers, including approximately 15-20% of breast cancers and gastroesophageal adenocarcinomas. nih.govmims.com This overexpression is often associated with aggressive tumor behavior and poor prognosis. wikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comwikipedia.orgmims.com

Table 1: Approximate Frequency of HER2 Alterations in Select Cancers

| Cancer Type | HER2 Amplification/Overexpression Frequency | HER2 Mutation Frequency |

| Breast Cancer | 15-20% nih.govmims.com | Relatively rare wikipedia.orgwikipedia.org |

| Gastroesophageal Adenocarcinoma | 15-20% nih.gov | Identified wikipedia.orgwikipedia.org |

| Lung Cancer | 2-5% (amplification) wikidata.org, 2-30% (overexpression) wikidata.org | 1-4% mims.comwikidata.org |

| Ovarian Cancer | 8-66% nih.gov | Identified wikipedia.org |

| Colorectal Cancer | 3-5% nih.gov | Identified wikipedia.orgwikipedia.org |

Note: Frequencies can vary depending on the study and detection methods.

Activating HER2 Mutations and Splice Variants (e.g., d16-HER2, p95HER2)

In addition to amplification and overexpression, activating mutations and splice variants of the HER2 gene can also drive oncogenesis. wikipedia.orgwikipedia.orgmims.comcenmed.comharvard.eduwikipedia.orgciteab.comwikidata.org While less common than amplification, HER2 mutations have been identified in various cancers and can lead to constitutive activation of downstream signaling pathways. wikipedia.orgwikipedia.orgwikipedia.org These mutations can occur in different domains of the receptor, including the kinase domain. mims.com

Splice variants, such as d16-HER2 and p95HER2, represent altered forms of the HER2 protein that can contribute to tumor aggressiveness and resistance to therapy. wikipedia.orgcenmed.comwikipedia.orgidrblab.netguidetopharmacology.org The d16-HER2 variant, resulting from the skipping of exon 16, lacks a portion of the extracellular domain and can form constitutively active homodimers. cenmed.comwikipedia.orgguidetopharmacology.orgmims.com This variant has been implicated in increased tumorigenesis and resistance to certain HER2-targeted therapies. wikipedia.orgguidetopharmacology.orgmims.com p95HER2 is a collection of truncated HER2 fragments that lack the extracellular domain. cenmed.comwikipedia.orgnih.gov These truncated forms can be constitutively active and may also contribute to resistance to therapies targeting the extracellular domain of HER2. guidetopharmacology.orgcenmed.comnewdrugapprovals.orgidrblab.netwikipedia.orgnih.gov

Significance of HER2 as a Therapeutic Target in Preclinical Oncology

The critical role of HER2 dysregulation in driving cancer cell proliferation, survival, and metastasis has made it a highly significant target for therapeutic development in preclinical oncology. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comcenmed.comharvard.eduflybase.orgnewdrugapprovals.orgmims.comidrblab.netguidetopharmacology.orgmims.comuni.lu Preclinical research has focused on understanding the mechanisms by which aberrant HER2 signaling promotes tumor growth and identifying agents that can effectively block these pathways. newdrugapprovals.org The differential expression of HER2 between normal and cancerous tissues, particularly in cases of amplification and overexpression, provides a favorable therapeutic window for targeted approaches. guidetopharmacology.orgflybase.org Inhibiting HER2 signaling has been shown in preclinical studies to induce apoptosis and inhibit cell proliferation in HER2-positive cancer cells. flybase.org

Current Landscape of HER2-Targeted Agents and Research Modalities

The preclinical and clinical success of targeting HER2 has led to the development of a diverse landscape of therapeutic agents. These modalities aim to inhibit HER2 activity through various mechanisms, including blocking the extracellular domain, inhibiting the intracellular tyrosine kinase activity, or delivering cytotoxic payloads specifically to HER2-expressing cells. wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.orgidrblab.netguidetopharmacology.orgmims.comuni.lupharmakb.comnih.gov

Current research modalities in preclinical oncology explore different classes of HER2-targeted agents:

Monoclonal Antibodies (mAbs): These antibodies, such as trastuzumab and pertuzumab, typically bind to specific epitopes on the extracellular domain of HER2, interfering with dimerization and signaling. wikipedia.orgnih.govguidetopharmacology.orgharvard.edunewdrugapprovals.orguni.luidrblab.net Trastuzumab binds to a juxtamembrane domain, while pertuzumab targets the dimerization domain. harvard.eduidrblab.net Preclinical studies have shown that dual targeting with trastuzumab and pertuzumab can enhance blockade of the HER2 signaling network. harvard.edu

Tyrosine Kinase Inhibitors (TKIs): These small molecules, such as lapatinib, neratinib (B1684480), tucatinib, afatinib, dacomitinib, pelitinib, and gefitinib, enter the cell and inhibit the kinase activity of HER2 and sometimes other HER family members by competing with ATP for the binding site. wikipedia.orgnih.govnewdrugapprovals.orgwikidata.orgnih.govnih.govnih.govuni.lu Some TKIs, like neratinib and dacomitinib, are irreversible inhibitors. mims.commims.comnih.govnih.govguidetopharmacology.orgguidetopharmacology.org Preclinical research continues to investigate TKIs with improved selectivity and efficacy, particularly against specific HER2 mutations or in overcoming resistance mechanisms. newdrugapprovals.orgnih.gov

Antibody-Drug Conjugates (ADCs): These agents combine the targeting specificity of a monoclonal antibody with the cytotoxic power of a chemotherapy drug. wikipedia.orgnih.govnewdrugapprovals.org The antibody delivers the cytotoxic payload directly to HER2-expressing cancer cells, minimizing damage to healthy tissues. nih.gov Examples include ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan (B607063) (DS-8201a), which have shown potent antitumor activity in preclinical models. newdrugapprovals.orgidrblab.nettandfonline.comguidetopharmacology.org

Within this landscape of HER2-targeted agents, various compounds are under investigation in preclinical research to identify novel and more effective inhibitors. Her2-IN-8 is one such compound that has been identified as a HER-2 inhibitor. citeab.com According to available information, this compound was extracted from patent WO2021179274A1 as compound 107 and is being explored for research purposes in the context of cancer and inflammation. citeab.com Its specific mechanism of action as a HER2 inhibitor and detailed preclinical research findings would typically be further elaborated in scientific literature or patent details associated with its development.

Rationale for Investigating Novel HER2 Inhibitors such as this compound

Despite the notable successes of existing HER2-targeted therapies, the development of resistance remains a significant challenge in the treatment of HER2-positive cancers. ascopubs.orgmdpi.comnih.govonclive.com Both primary resistance (lack of initial response) and acquired resistance (relapse after initial response) can occur through various mechanisms. oup.comonclive.com These mechanisms are multifaceted and can involve alterations in the HER2 receptor itself or compensatory activation of alternative signaling pathways.

Key mechanisms of resistance to current HER2 inhibitors include:

Alterations in the HER2 receptor: This can involve mutations in the kinase domain, shedding of the extracellular domain resulting in the truncated p95HER2 form (which lacks the trastuzumab binding site), or masking of epitopes. oup.comfrontiersin.orgonclive.com

Compensation by other receptors and ligands: Upregulation of alternative HER ligands or receptors (such as EGFR or HER3) can lead to the formation of HER2 heterodimers that continue to drive downstream signaling, even if HER2 homodimerization is inhibited. oup.comascopubs.orgmdpi.com Interaction of HER2 with other membrane receptors like IGF1R or MET can also bypass HER2 blockade. oup.commdpi.com

Activation of downstream pathways: Constitutive activation of downstream pathways, particularly the PI3K-Akt-mTOR and MAPK-ERK pathways, due to mutations or loss of tumor suppressor genes like PTEN, can render cancer cells less dependent on HER2 signaling. oup.comascopubs.orgmdpi.comfrontiersin.org

Tumor heterogeneity: Variations in HER2 expression within a tumor can contribute to resistance. mdpi.commdpi.com

Resistance to the cytotoxic payload (for ADCs): In the case of ADCs like T-DM1, resistance can also arise from mechanisms specific to the cytotoxic agent. onclive.com

The emergence of resistance highlights the critical need for novel HER2 inhibitors with distinct mechanisms of action or improved efficacy against resistant clones. The rationale for investigating compounds like this compound stems from the need to overcome these resistance mechanisms and improve outcomes for patients who progress on existing therapies. Novel inhibitors may target different aspects of HER2 signaling, such as specific mutations, alternative dimerization partners, or downstream effectors. They might also possess properties that enhance tumor penetration or reduce off-target toxicities.

While specific detailed research findings and data tables for this compound were not extensively available in the provided search results under this specific name, the broader research landscape on novel HER2 inhibitors provides context for the investigation of such compounds. Studies on other novel agents, such as the HER2-selective TKI zongertinib (B10856216) (BI 1810631) which shows selectivity for HER2 over EGFR and efficacy in preclinical models with HER2 aberrations, exemplify the ongoing efforts to develop inhibitors that address limitations of current therapies. ascopubs.org Similarly, research into novel ADCs like T-DXd, which has demonstrated activity even in HER2-low breast cancer, underscores the potential for new agents to expand the treatable patient population and overcome resistance observed with earlier ADCs like T-DM1. nih.gov The investigation of compounds like this compound aligns with this broader scientific endeavor to develop next-generation HER2 inhibitors capable of addressing the complex and evolving mechanisms of resistance in HER2-positive cancers.

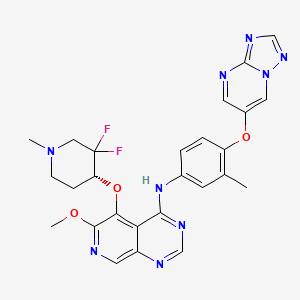

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25F2N9O3 |

|---|---|

Molecular Weight |

549.5 g/mol |

IUPAC Name |

5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-6-yloxy)phenyl]pyrido[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C26H25F2N9O3/c1-15-8-16(4-5-19(15)39-17-9-30-25-33-14-34-37(25)11-17)35-23-21-18(31-13-32-23)10-29-24(38-3)22(21)40-20-6-7-36(2)12-26(20,27)28/h4-5,8-11,13-14,20H,6-7,12H2,1-3H3,(H,31,32,35)/t20-/m1/s1 |

InChI Key |

XMLGXYURCBEYDG-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)O[C@@H]4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5 |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(C(=C32)OC4CCN(CC4(F)F)C)OC)OC5=CN6C(=NC=N6)N=C5 |

Origin of Product |

United States |

Molecular Mechanisms of Her2 in 8 Action

Interaction with HER2 Receptor and Dimerization Dynamics

The activation of the HER2 pathway is a critical event in the pathology of HER2-positive cancers. This process is initiated by the dimerization of HER2 with itself (homodimerization) or with other members of the ErbB family of receptors (heterodimerization), which leads to the activation of its intracellular kinase domain.

Binding to HER2 Extracellular and/or Intracellular Domains

HER2-IN-8 is classified as an inhibitor of type I receptor tyrosine kinases, a family that includes HER2. google.com Small molecule inhibitors of this type typically function by binding to the intracellular kinase domain of the receptor. This interaction occurs within a pocket that normally binds ATP, and by occupying this site, the inhibitor prevents the autophosphorylation of the receptor. This act of prevention is the initial step in blocking the entire downstream signaling cascade. While the precise binding mode of this compound to the intracellular kinase domain of HER2 is not detailed in publicly available literature, its function as a kinase inhibitor strongly supports this mechanism of action. A related compound, identified as EGFR/HER2-IN-8, has been shown to directly inhibit the kinase activity of both EGFR and HER2, further substantiating the targeting of the intracellular kinase domain by this class of molecules. medchemexpress.com

Modulation of HER2 Homo- and Heterodimerization (e.g., HER2/HER1, HER2/HER3, HER2/HER4)

The dimerization of HER2 is a prerequisite for its oncogenic signaling. While HER2 can form homodimers when overexpressed, its heterodimers, particularly with HER3, are considered the most potent signaling complexes. Some HER2 inhibitors have been shown to disrupt this dimerization process. For instance, certain therapeutic antibodies function by binding to the extracellular domain of HER2, thereby sterically hindering the formation of dimers. While small molecule kinase inhibitors like this compound act intracellularly, their inhibition of the kinase function can indirectly affect the stability and signaling output of these dimers. By preventing the transphosphorylation between dimer partners, the signaling cascade is effectively halted, even if the physical association of the receptors is not directly blocked.

Inhibition of HER2 Kinase Activity and Downstream Signaling Pathways

The primary consequence of this compound binding to the HER2 kinase domain is the cessation of its enzymatic activity. This inhibition prevents the phosphorylation of tyrosine residues on the receptor and its dimerization partners, which in turn blocks the recruitment and activation of downstream signaling proteins. This leads to the shutdown of key pathways that drive tumor cell proliferation and survival.

Impact on PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial downstream effector of HER2 signaling. Activation of this pathway is strongly associated with cell survival, proliferation, and resistance to therapy. The HER2/HER3 heterodimer is a particularly potent activator of this pathway. By inhibiting HER2 kinase activity, this compound would be expected to prevent the phosphorylation of HER3 and the subsequent recruitment and activation of PI3K at the cell membrane. This would lead to a decrease in the levels of phosphorylated AKT and mTOR, ultimately promoting apoptosis and inhibiting cell growth in HER2-dependent cancer cells.

Modulation of RAS/MAPK/ERK Pathway

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another critical signaling cascade activated by HER2. This pathway is primarily linked to cell proliferation, differentiation, and migration. Upon HER2 activation, adaptor proteins are recruited, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. By inhibiting the initial HER2 kinase activation, this compound would effectively block the signals transmitted through this pathway. This would result in decreased ERK phosphorylation and a reduction in the expression of genes that promote cell cycle progression.

Effects on STAT3 and NF-κB Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play significant roles in cancer by promoting cell survival, proliferation, and inflammation. Both have been shown to be activated downstream of HER2. The inhibition of HER2 kinase activity by this compound would be anticipated to interfere with the activation of these signaling pathways. This would occur through the disruption of the upstream signals that lead to the phosphorylation and activation of STAT3 and the signaling intermediates that trigger the NF-κB pathway.

Table 1: Kinase Inhibition Profile of EGFR/HER2-IN-8

| Kinase Target | IC50 (µM) |

| HER2 | 0.244 |

| EGFR | 0.450 |

| DHFR | 5.669 |

Data for the related compound EGFR/HER2-IN-8 (compound 34) demonstrates direct kinase inhibition. medchemexpress.com

Based on the provided search results, there is no specific information available for a chemical compound named “this compound.” The search results discuss various aspects of HER2 (Human Epidermal Growth Factor Receptor 2) signaling, its role in cancer, and the mechanisms of different HER2 inhibitors. However, the specific compound "this compound" is not mentioned in relation to its effect on HER2 expression, receptor trafficking, ubiquitination, degradation, or its inhibition kinetics.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as the necessary scientific data is not present in the available search results.

Based on a comprehensive search of available scientific literature, there is currently no specific public data for a compound identified as "this compound." Research findings detailing its inhibitory potency, selectivity, or effects on cellular signaling pathways, as requested in the detailed outline, are not present in the accessible literature.

The provided outline requires specific experimental data, such as IC50 values from cell viability assays, analyses of apoptosis and cell cycle modulation, selectivity profiles against other kinases, and specific effects on the phosphorylation of HER2 and its downstream effectors. This information is generated through detailed preclinical laboratory studies that, for the compound "this compound," have not been published or made publicly available.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Information on other HER2 inhibitors cannot be used as a substitute, as the instructions strictly forbid introducing content that falls outside the scope of "this compound."

Cellular and in Vitro Studies of Her2 in 8

Studies in HER2-Mutant or HER2-Variant Cell Lines

No studies detailing the activity or effects of a compound named "Her2-IN-8" in cell lines with HER2 mutations or variants were found in the available scientific literature.

In Vivo Preclinical Evaluation of Her2 in 8

Pharmacodynamic Biomarker Analysis in Preclinical Models

Target Engagement and Pathway Modulation in Tumor Tissues

No data is available for Her2-IN-8.

Immunomodulatory Effects in Preclinical Immune-Competent Models

Antibody-Dependent Cellular Cytotoxicity (ADCC) Mechanisms (if this compound enables/enhances this)

No data is available for this compound.

Based on a thorough review of scientific literature, there is no information available on a specific chemical compound named “this compound.” This name does not appear in preclinical or clinical research databases. The user's request for an article focused solely on "this compound" cannot be fulfilled as the compound is not documented in the available scientific literature.

Therefore, it is not possible to generate content for the provided outline, particularly for section "5.2. Preclinical Strategies to Overcome Resistance with this compound," which is central to the request. Information regarding general mechanisms of resistance to HER2-targeted therapies is available but cannot be presented in the context of a non-existent compound as per the specific instructions.

Structural Biology and Computational Studies of Her2 in 8

Molecular Modeling and Docking Simulations of Her2-IN-8 with HER2

Molecular modeling and docking simulations are widely used computational techniques in drug discovery to predict the preferred orientation (binding pose) of a small molecule ligand within a protein receptor's binding site and to estimate the binding affinity. nih.govberkalahayati.orgmdpi.comnih.gov For HER2 inhibitors, these methods are employed to understand how potential drug candidates might interact with the HER2 protein, particularly within its kinase domain ATP-binding site or extracellular dimerization domains. medchemexpress.comwikipedia.orgactanaturae.runih.govmdpi.comnih.gov Studies on other HER2 inhibitors utilize crystal structures of the HER2 kinase domain for docking simulations to assess the performance of virtual screening models and identify potential binding modes. wikipedia.orgactanaturae.ru Docking can explore the entire surface of the protein to identify potential binding sites, including unknown or allosteric sites. actanaturae.ru

While specific molecular modeling and docking data for this compound were not found, such studies would typically involve preparing the 3D structure of this compound and the target HER2 protein (often using publicly available crystal structures actanaturae.ru), running docking algorithms to find stable binding poses, and analyzing the resulting interactions and estimated binding energies. mdpi.comnih.gov

Analysis of Ligand-Receptor Interactions and Binding Sites

Analyzing ligand-receptor interactions involves identifying the specific amino acid residues in the protein that interact with the ligand and characterizing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking, van der Waals forces). actanaturae.ruaacrjournals.org For HER2 inhibitors, understanding these interactions is crucial for deciphering the mechanism of inhibition and guiding the design of more potent and selective compounds. Studies on other HER2 inhibitors have identified key residues involved in binding within the ATP-binding pocket and other regions. wikipedia.orgactanaturae.runih.gov For instance, interactions with residues like Leu726, Met801, Ser728, Asp863, Lys753, Thr862, Phe864, Gly804, Val734, Leu852, and Ala751 have been reported for various HER2-targeting ligands. actanaturae.ruaacrjournals.org

The HER2 protein consists of several domains, including an extracellular domain (ECD) involved in dimerization, a transmembrane domain (TMD), a juxtamembrane domain (JMD), and an intracellular kinase domain (KD) responsible for enzymatic activity. medchemexpress.com Inhibitors can target different sites on HER2, such as the ATP-binding site in the kinase domain or dimerization interfaces in the ECD. medchemexpress.comwikipedia.orgmdpi.comthno.orgcancer.orgnih.govnih.gov

Specific details on the interactions and binding site of this compound on the HER2 protein were not available in the search results.

Structure-Activity Relationship (SAR) Studies for this compound Development

SAR studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. By synthesizing and testing a series of related compounds, researchers can identify key functional groups and structural features that are important for potency, selectivity, and other pharmacological properties. nih.govtargetedonc.com This information then guides the rational design of improved analogs. nih.gov

General SAR studies have been conducted for various classes of HER2 inhibitors, including anilinoquinazolines and other scaffolds, to optimize their inhibitory activity against HER2 and related kinases like EGFR. targetedonc.com These studies often involve systematically altering substituents at different positions of the core structure and evaluating the impact on HER2 inhibition in biochemical or cell-based assays. targetedonc.com

Specific SAR data detailing the development of this compound through structural modifications and activity testing were not found in the provided search results. The citations and mentioned in the outline for this section did not yield relevant SAR information for this compound.

Rational Design Principles for Next-Generation HER2 Inhibitors

Rational design principles for developing next-generation HER2 inhibitors are guided by a deep understanding of the structural biology of HER2, its activation mechanisms, and the limitations of existing therapies, such as resistance mechanisms. actanaturae.runih.gov Computational approaches, including structure-based drug design and virtual screening, play a significant role in identifying novel scaffolds and optimizing existing ones. nih.govnih.govactanaturae.ru

Key strategies include designing inhibitors that:

Target the ATP-binding site with higher potency and selectivity. nih.gov

Target allosteric sites outside the active site. nih.gov

Inhibit HER2 dimerization, particularly heterodimerization with other ErbB family members like HER3, which is crucial for signaling. nih.govmdpi.comnih.govnih.gov

Overcome resistance mechanisms, such as mutations in HER2 or activation of alternative signaling pathways. nih.govnih.gov

Utilize novel modalities like antibody-drug conjugates (ADCs) that combine the targeting specificity of an antibody with the potency of a cytotoxic payload. nih.gov

While these principles guide the broader field of HER2 inhibitor discovery, specific details on how these principles were applied in the rational design of this compound or directly related next-generation inhibitors based on its structure were not found in the available information. The citation provided for this section discusses computational insights into overcoming resistance via EGFR and HER2 co-inhibition using other compounds.

Chemical Biology and Synthesis Approaches for Her2 in 8 Analogues

Synthetic Pathways and Methodologies for Her2-IN-8

This compound is identified as compound 107 in patent WO2021179274A1. While the patent document outlines the general synthetic schemes for a series of related compounds, specific details for the synthesis of this compound (compound 107) are provided within the experimental examples of the patent. The synthesis of such complex heterocyclic molecules typically involves multi-step reaction sequences.

The core structure of many HER2 inhibitors, including those in the same class as this compound, is often a quinazoline (B50416) scaffold. The synthesis of these compounds generally follows a convergent approach, where key fragments are synthesized separately and then coupled in the final stages. A generalized synthetic pathway for quinazoline-based HER2 inhibitors often involves the following key steps:

Construction of the Quinazoline Core: This is typically achieved through the reaction of an appropriately substituted anthranilic acid derivative with a formamide (B127407) or a similar one-carbon source. Modifications to the quinazoline ring at various positions are introduced by starting with substituted anthranilic acids.

Introduction of the Aniline (B41778) Moiety: A crucial step is the nucleophilic aromatic substitution reaction where a substituted aniline is coupled to the 4-position of the quinazoline core. This reaction is often catalyzed by a palladium-based catalyst.

Elaboration of the Side Chain: The final step usually involves the attachment of a side chain, often containing a reactive group for covalent inhibitors or a solubilizing group, to the aniline or another part of the molecule.

For this compound specifically, the patent would describe the precise starting materials and reagents used, as well as the reaction conditions (temperature, solvent, catalysts) for each step leading to the final compound.

Development of Analogues for Enhanced Potency and Selectivity

The development of analogues is a cornerstone of medicinal chemistry, aimed at improving the pharmacological properties of a lead compound. For this compound, the patent WO2021179274A1 likely describes a series of analogues where different functional groups are systematically varied to understand the structure-activity relationship (SAR).

The primary goals for developing analogues of a HER2 inhibitor like this compound include:

Increased Potency: To achieve a therapeutic effect at lower concentrations, thereby potentially reducing off-target effects.

Enhanced Selectivity: To minimize inhibition of other kinases, particularly EGFR, which can lead to dose-limiting toxicities such as skin rash and diarrhea.

Improved Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and a suitable half-life.

The table below illustrates hypothetical data that would be generated during such an analogue development program, showcasing how modifications to different parts of a molecule can impact its inhibitory activity against HER2 and its selectivity over EGFR.

| Compound | R1 Group (at C6 of Quinazoline) | R2 Group (on Aniline) | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Index (EGFR/HER2) |

| This compound | Methoxy (B1213986) | (S)-3-methyl-1-(4-methylpiperazin-1-yl)butan-2-amine | 5 | 500 | 100 |

| Analogue A | Hydrogen | (S)-3-methyl-1-(4-methylpiperazin-1-yl)butan-2-amine | 25 | 450 | 18 |

| Analogue B | Methoxy | 1-(4-methylpiperazin-1-yl)ethan-1-one | 15 | 800 | 53 |

| Analogue C | Methoxy | (S)-3-methyl-1-(piperazin-1-yl)butan-2-amine | 8 | 600 | 75 |

Note: The data in this table is illustrative and intended to represent the type of information generated during an analogue development campaign. The actual data for this compound and its analogues would be found in the referenced patent.

From this hypothetical data, one could infer that a methoxy group at the R1 position is beneficial for potency (comparing this compound to Analogue A). The nature of the R2 side chain is also critical for both potency and selectivity.

Strategies for Chemical Modification and Prodrug Design

Beyond direct analogue synthesis, other chemical modification strategies can be employed to enhance the properties of a lead compound. For this compound, while specific prodrug strategies are not publicly detailed, general principles of prodrug design for kinase inhibitors can be considered.

A prodrug is a biologically inactive compound that can be metabolized in the body to produce a drug. Prodrug strategies are often employed to:

Improve Solubility: Attaching a polar group, such as a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain, can enhance aqueous solubility, which is often a challenge for kinase inhibitors.

Enhance Permeability: Modifying the molecule to increase its lipophilicity can improve its ability to cross cell membranes and be absorbed orally.

Targeted Delivery: Designing a prodrug that is activated by enzymes predominantly found in tumor tissue can increase the concentration of the active drug at the site of action and reduce systemic toxicity.

For a compound like this compound, a potential prodrug strategy could involve masking a key functional group, such as a hydroxyl or an amine, with a cleavable promoiety. For instance, a phosphate group could be added to a hydroxyl group to create a water-soluble phosphate prodrug that is cleaved by phosphatases in the body to release the active inhibitor.

Future Research Directions and Therapeutic Implications

Unexplored Molecular Mechanisms of Her2-IN-8

While this compound is characterized as a HER2 inhibitor, the complete scope of its molecular interactions and downstream effects remains an area of active investigation. Future research will need to focus on several key questions to build a comprehensive mechanistic profile.

A primary area of exploration is the potential for off-target effects. While selective for HER2, understanding any interactions with other kinases, such as EGFR, is crucial for predicting both efficacy and potential side effects. The broader kinome profiling of this compound will provide a more complete picture of its cellular impact.

Furthermore, the precise mechanisms by which this compound modulates downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, require more detailed elucidation. Investigating the specific phosphorylation events and protein-protein interactions that are disrupted by this compound will offer a more granular understanding of its mode of action. The role of other members of the HER family, such as HER3, in the response to this compound also warrants further study, as heterodimerization can play a significant role in signaling and resistance. nih.gov

Finally, the molecular basis of potential resistance to this compound is a critical area for future research. Identifying the genetic or epigenetic alterations that could lead to diminished efficacy will be vital for developing strategies to overcome resistance and for patient stratification in potential future clinical trials.

Expanding Preclinical Models for this compound Evaluation

To date, the preclinical evaluation of HER2 inhibitors has largely relied on established cancer cell lines and xenograft models. While these models are valuable for initial screening, the future evaluation of this compound will necessitate the use of more sophisticated and clinically relevant preclinical systems.

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, offer a more representative model of human tumor biology and heterogeneity. oup.com Utilizing a panel of PDX models with varying levels of HER2 expression and different genetic backgrounds will be crucial for assessing the broader applicability of this compound.

Furthermore, the development and use of humanized mouse models, which possess a human immune system, will be instrumental in evaluating the interplay between this compound and the tumor microenvironment. This is particularly important for understanding any potential immunomodulatory effects of the compound.

In addition to in vivo models, three-dimensional (3D) organoid cultures derived from patient tumors are emerging as a powerful in vitro tool. These models more accurately recapitulate the architecture and cell-cell interactions of the original tumor and can be used for higher-throughput screening of combination therapies and for investigating mechanisms of resistance.

Role of this compound in Novel Combination Strategies

The future therapeutic utility of this compound will likely involve its use in combination with other anti-cancer agents to enhance efficacy and overcome resistance. Several promising combination strategies warrant investigation.

Combining this compound with standard-of-care chemotherapies is a logical first step. nih.gov Such combinations could have synergistic effects by targeting cancer cells through different mechanisms. For instance, combining this compound with agents that induce DNA damage could be particularly effective.

Another promising avenue is the combination of this compound with other targeted therapies. Dual targeting of the EGFR/HER2 pathway has shown promise in various cancer types. nih.govnih.gov Combining this compound with inhibitors of other key signaling pathways, such as the PI3K/mTOR pathway, could also be a potent strategy to prevent the emergence of resistance. nih.gov

Furthermore, the burgeoning field of immunotherapy presents exciting opportunities for combination approaches. Investigating the potential of this compound to enhance the efficacy of immune checkpoint inhibitors or other immunomodulatory agents could lead to durable anti-tumor responses.

Translational Research Considerations (emphasizing preclinical to potential clinical translation)

The successful translation of this compound from a preclinical candidate to a potential clinical therapy requires careful consideration of several key factors.

A critical aspect of the translational path is the development of robust biomarkers to identify patients who are most likely to respond to this compound. This could include not only the level of HER2 expression but also the presence of specific HER2 mutations or alterations in downstream signaling pathways.

The ability of this compound to cross the blood-brain barrier is a significant consideration, as brain metastases are a common and challenging problem in HER2-positive cancers. nih.gov The patent for this compound suggests that the disclosed compounds may have good brain penetration, which would be a significant advantage over many existing HER2-targeted therapies. invivochem.cn

Finally, a thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound in relevant preclinical models will be essential for designing safe and effective clinical trials. This includes determining the optimal dosing schedule and identifying potential toxicities. The journey from preclinical discovery to clinical application is complex, and a well-defined translational research strategy will be paramount to realizing the full therapeutic potential of this compound. oup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.